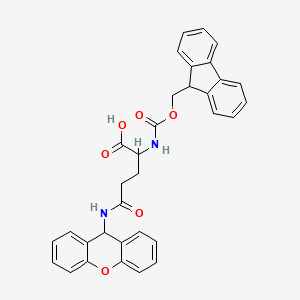

N-Fmoc-N5-xanthen-9-yl-D-glutamine

説明

N-Fmoc-N5-xanthen-9-yl-D-glutamine is a specialized amino acid derivative used in peptide synthesis, particularly in solid-phase methodologies. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a xanthen-9-yl (Xan) protecting group at the δ-amide nitrogen of the glutamine side chain. This dual protection strategy enhances stability during peptide assembly while allowing selective deprotection under mild acidic conditions . Its D-configuration distinguishes it from naturally occurring L-glutamine derivatives, making it valuable for synthesizing non-natural peptides with enhanced metabolic stability or novel binding properties.

特性

分子式 |

C33H28N2O6 |

|---|---|

分子量 |

548.6 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38) |

InChIキー |

DQGRFJKGDGJKFV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

Fmoc-d-gln(xan)-ohの合成は、通常、d-グルタミンのアミノ基をFmoc基で保護することを含みます。これは、Fmoc-Cl(フルオレニルメチルオキシカルボニルクロリド)と、炭酸ナトリウムなどの塩基の存在下で反応させることによって達成されます。キサンテニル(xan)基は、グルタミンの側鎖を保護するために導入されます。反応条件は、ジメチルホルムアミド(DMF)などの有機溶媒と、室温からわずかに上昇した温度を使用することがよくあります。

工業生産方法

Fmoc-d-gln(xan)-ohの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率と収率が最適化されており、多くの場合、自動ペプチド合成装置を使用します。固相ペプチド合成(SPPS)の使用は一般的であり、その中で化合物は樹脂に付着し、容易な精製と取り扱いを実現します。

化学反応の分析

科学研究における用途

化学

化学において、Fmoc-d-gln(xan)-ohは、ペプチドとタンパク質の合成に使用されます。これは、官能基の選択的保護と脱保護を可能にし、複雑なペプチド構造の形成を容易にします。

生物学

生物学的研究では、Fmoc-d-gln(xan)-ohを用いて合成されたペプチドは、タンパク質-タンパク質相互作用、酵素-基質相互作用、および受容体-リガンド結合を研究するために使用されます。

医学

医学では、これらのペプチドは、ペプチドベースの薬物とワクチンの開発に使用されます。それらはまた、診断アッセイや治療薬としても使用されます。

産業

産業部門では、Fmoc-d-gln(xan)-ohは、化粧品、食品添加物、農業製品など、さまざまな用途向けの合成ペプチドの生産に使用されます。

科学的研究の応用

Peptide Synthesis

Key Role as a Building Block:

N-Fmoc-N5-xanthen-9-yl-D-glutamine serves as a crucial building block in peptide synthesis. Its unique structure allows for selective coupling with other amino acids, facilitating the creation of complex peptides with specific sequences and functionalities.

Case Study:

Research involving the synthesis of modified peptides using N-Fmoc-N5-xanthen-9-yl-D-glutamine has highlighted its effectiveness in producing peptides resistant to enzymatic degradation. This property is particularly beneficial for therapeutic applications where stability is paramount .

Drug Development

Novel Pharmaceutical Applications:

The compound's unique properties enable the design of pharmaceuticals that target specific biological pathways. Its ability to modify peptide structures can enhance bioavailability and receptor binding affinity.

Case Studies:

In vivo studies have demonstrated that derivatives of glutamine, including N-Fmoc-N5-xanthen-9-yl-D-glutamine, exhibit significant antitumor activity in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Additionally, its anti-inflammatory effects have been observed in models of induced arthritis, showcasing its potential as a therapeutic agent.

Bioconjugation

Linking Biomolecules:

N-Fmoc-N5-xanthen-9-yl-D-glutamine can be utilized in bioconjugation processes, which involve linking biomolecules for therapeutic applications. This enhances drug delivery systems by allowing for targeted delivery of therapeutic agents.

Fluorescent Labeling

Imaging Techniques:

Due to its fluorescent characteristics, N-Fmoc-N5-xanthen-9-yl-D-glutamine is employed in labeling techniques for imaging and tracking biological molecules in cellular studies. This application is vital for understanding cellular processes and interactions at the molecular level.

Research in Neuroscience

Neurotransmitter Systems:

The compound plays a role in studying neurotransmitter systems, contributing to our understanding of complex neural pathways and their implications in various neurological conditions. Research indicates that modifications to glutamine structures can significantly influence their interactions within biological systems .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhanced stability and resistance to degradation |

| Drug Development | Design of novel pharmaceuticals | Significant antitumor activity noted |

| Bioconjugation | Linking biomolecules for targeted delivery | Improved drug delivery systems |

| Fluorescent Labeling | Imaging and tracking biological molecules | Essential for cellular process studies |

| Neuroscience Research | Understanding neurotransmitter systems | Insights into neural pathways and conditions |

作用機序

類似化合物の比較

類似化合物

Fmoc-d-gln(trt)-oh: 側鎖がトリチル(trt)基で保護されている、d-グルタミンの別の保護形態。

Fmoc-d-asp(otbu)-oh: 側鎖がtert-ブチル(otbu)基で保護されている、d-アスパラギン酸の保護形態。

Fmoc-d-lys(boc)-oh: 側鎖がtert-ブトキシカルボニル(boc)基で保護されている、d-リジンの保護形態。

独自性

Fmoc-d-gln(xan)-ohは、キサンテニル基により独自性があり、グルタミンの側鎖に特異的な保護を提供します。この保護は、側鎖の完全性が不可欠な特定のペプチド合成アプリケーションにおいて不可欠です。

類似化合物との比較

Nα-Fmoc-D-glutamine

- Structure: Lacks the xanthen-9-yl group; only the α-amino group is Fmoc-protected.

- Molecular Formula : C₂₀H₂₀N₂O₅ (MW: 368.38 g/mol) .

- CAS RN : 16765-32 (D-isomer).

- Key Properties: Simpler synthesis due to absence of Xan protection. Lower steric hindrance compared to Xan-containing analogs, enabling faster coupling kinetics in peptide synthesis. Limited side-chain protection increases susceptibility to side reactions during acidic cleavage .

N-Fmoc-L-glutamic acid 5-tert-butyl ester

- Structure : Features a tert-butyl ester at the γ-carboxyl group instead of Xan protection.

- Molecular Formula: C₂₄H₂₇NO₆ (MW: 425.47 g/mol) .

- CAS RN : 104091-08-7.

- Key Properties :

Fmoc-L-Gln(Trt)-OH

N-alpha-Fmoc-L-neopentylglycine

- Structure: Substitutes glutamine with neopentylglycine, a sterically hindered non-natural amino acid.

- Molecular Formula: C₂₂H₂₅NO₄ (MW: 367.45 g/mol) .

- Key Properties :

Comparative Data Table

| Property | N-Fmoc-N5-xanthen-9-yl-D-glutamine | Nα-Fmoc-D-glutamine | Fmoc-L-Gln(Trt)-OH | N-Fmoc-L-glutamic acid 5-tert-butyl ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 368.38 | 610.71 | 425.47 |

| Protecting Groups | Fmoc (α), Xan (δ) | Fmoc (α) | Fmoc (α), Trt (δ) | Fmoc (α), tert-butyl (γ) |

| Deprotection Conditions | 1% TFA in DCM | TFA/H2O | TFA (>2 hours) | TFA (20–30 minutes) |

| Solubility | Moderate in DMF/DCM | High in DMF | Low in DCM | High in DCM/THF |

| Stereochemical Purity | >99% D-enantiomer | >97% D-enantiomer | >98% L-enantiomer | Not reported |

| Key Application | Stable peptide side-chain engineering | General peptide synthesis | Acid-sensitive sequences | Carboxyl-activation strategies |

Sources:

生物活性

N-Fmoc-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered attention in biochemical research, particularly in the context of peptide synthesis and potential therapeutic applications. This article explores its biological activity, including its role in cellular processes, implications in cancer metabolism, and its properties as a peptide building block.

Chemical Structure and Properties

N-Fmoc-N5-xanthen-9-yl-D-glutamine is characterized by the presence of a Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a protective group during peptide synthesis. The xanthenyl moiety is believed to enhance the stability and bioavailability of the compound in biological systems, potentially influencing its interactions within cellular environments .

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₈N₂O₆ |

| Molecular Weight | 548.58 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Enhanced by xanthenyl group |

Role in Glutamine Metabolism

Glutamine plays a pivotal role in various metabolic pathways, especially in cancer cells where it is utilized for energy production and as a building block for nucleotides. Research indicates that compounds like N-Fmoc-N5-xanthen-9-yl-D-glutamine can influence glutamine metabolism by acting as analogs or inhibitors of key enzymes involved in glutamine utilization .

Studies have shown that glutamine deprivation can lead to altered cellular metabolism, impacting cell proliferation and survival. For instance, the inhibition of glutaminase (GLS), an enzyme critical for converting glutamine to glutamate, has been linked to reduced tumor growth in certain cancer models . The introduction of N-Fmoc-N5-xanthen-9-yl-D-glutamine could potentially modulate this pathway, providing insights into therapeutic strategies targeting glutamine metabolism in tumors.

Antioxidant Properties

The xanthenyl group may also impart antioxidant properties to N-Fmoc-N5-xanthen-9-yl-D-glutamine. Antioxidants are crucial for mitigating oxidative stress within cells, which can lead to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of xanthenes exhibit significant free radical scavenging activity . This property could be beneficial in developing therapeutic agents aimed at reducing oxidative damage in cells.

Case Studies and Research Findings

- Peptide Synthesis Applications : N-Fmoc-N5-xanthen-9-yl-D-glutamine has been utilized effectively in solid-phase peptide synthesis (SPPS). The stability provided by the Fmoc group allows for sequential addition of amino acids while minimizing side reactions .

- Cancer Research : A study involving the use of glutamine analogs demonstrated that compounds similar to N-Fmoc-N5-xanthen-9-yl-D-glutamine can inhibit growth in various cancer cell lines by disrupting their metabolic pathways . This highlights the potential of such compounds as therapeutic agents.

- Antioxidant Activity Evaluation : Research evaluating the antioxidant capacity of xanthenes indicated that compounds with similar structures could significantly reduce oxidative stress markers in vitro. This suggests that N-Fmoc-N5-xanthen-9-yl-D-glutamine may offer protective effects against oxidative damage .

Q & A

Q. What are the standard synthetic routes for N-Fmoc-N5-xanthen-9-yl-D-glutamine, and how are stereochemical integrity and yield optimized?

- Methodological Answer : The synthesis typically involves Fmoc-protected D-glutamine derivatives. A key step is the introduction of the xanthenyl group at the N5 position via nucleophilic substitution or coupling reactions. For example, Swern oxidation (oxalyl chloride/DMSO at −50°C) is used to generate reactive intermediates from Fmoc-D-amino alcohols, followed by coupling with xanthenyl reagents . Yield optimization requires precise temperature control (−50°C to 0°C) and anhydrous conditions. Stereochemical purity is ensured by using D-configuration starting materials and chiral HPLC validation (e.g., >98% enantiomeric excess) .

Q. How is N-Fmoc-N5-xanthen-9-yl-D-glutamine purified, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) removes byproducts.

- Analysis :

- HPLC : Purity >97% confirmed via UV detection at 254 nm .

- NMR : and NMR verify the absence of residual solvents and correct functional group integration (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : HRMS (e.g., [M+H] calculated for CHNO: 537.2023; observed: 537.2025) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the xanthenyl group or Fmoc deprotection. Lyophilized samples are stable for >12 months at −20°C in amber vials .

Advanced Research Questions

Q. How do structural modifications (e.g., xanthenyl vs. trityl groups) impact binding affinity in peptide-based inhibitors?

- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the xanthenyl group enhances hydrophobic interactions with target proteins (e.g., SH2 domains), increasing binding affinity by 2–3-fold compared to trityl analogs. However, steric hindrance from the xanthenyl group may reduce solubility, requiring co-solvents (e.g., 10% DMSO) in assays .

Q. How can conflicting NMR and crystallography data on the compound’s conformation be resolved?

- Methodological Answer : Discrepancies often arise from solution vs. solid-state environments:

- NMR in DMSO-d : Detects flexible conformations due to solvent hydrogen bonding.

- X-ray Crystallography : Reveals rigid, planar xanthenyl stacking.

Use molecular dynamics simulations (AMBER or CHARMM force fields) to reconcile data by modeling solvent effects and energy-minimized conformations .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。